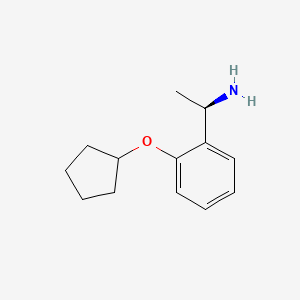

(1R)-1-(2-Cyclopentyloxyphenyl)ethylamine

Description

BenchChem offers high-quality (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(1R)-1-(2-cyclopentyloxyphenyl)ethanamine |

InChI |

InChI=1S/C13H19NO/c1-10(14)12-8-4-5-9-13(12)15-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7,14H2,1H3/t10-/m1/s1 |

InChI Key |

ZKLNFPAXVBJISZ-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1OC2CCCC2)N |

Canonical SMILES |

CC(C1=CC=CC=C1OC2CCCC2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r 1 2 Cyclopentyloxyphenyl Ethylamine

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, several logical disconnections can be proposed to identify key precursors.

The most common strategy for molecules of this class involves disconnection at the carbon-nitrogen (C-N) bond of the chiral amine and the carbon-oxygen (C-O) ether bond. This approach identifies three primary building blocks: a phenyl-containing scaffold, a cyclopentyl moiety, and an amine source.

C-N Bond Disconnection (Reductive Amination Pathway): The primary disconnection is the C-N bond of the ethylamine (B1201723) group. This suggests a precursor ketone, 2-cyclopentyloxyacetophenone , which can be converted to the target amine via reductive amination. This is a robust and widely used transformation in synthetic chemistry. nih.govyoutube.com

C-O Ether Bond Disconnection: The 2-cyclopentyloxyacetophenone precursor can be further disconnected at the ether linkage. This leads to 2-hydroxyacetophenone (B1195853) and a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate . This disconnection points towards a standard etherification reaction as a key step in the synthesis.

C-C Bond Disconnection: An alternative, though less common, disconnection breaks the bond between the ethyl group and the aromatic ring. This would lead to a 2-cyclopentyloxybenzene derivative and a two-carbon electrophile containing the amine functionality. However, building the chiral center via this route is often more complex.

Based on this analysis, a convergent synthesis can be designed where 2-hydroxyacetophenone is first converted to 2-cyclopentyloxyacetophenone, which then undergoes an enantioselective process to install the chiral amine.

Table 1: Key Precursors Identified Through Retrosynthesis

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2-Hydroxyacetophenone | C₈H₈O₂ | Aromatic core and ketone source |

| Cyclopentyl Bromide | C₅H₉Br | Source of the cyclopentyloxy moiety |

| Ammonia (B1221849) / Ammonium (B1175870) Salts | NH₃ / NH₄⁺ | Nitrogen source for the amine |

Established Synthetic Routes to (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine

The construction of the target molecule relies on a sequence of well-established chemical reactions to assemble the different structural components.

Strategies for the Formation of the Cyclopentyloxy Moiety

The cyclopentyloxy group is typically introduced onto the phenolic oxygen of a precursor like 2-hydroxyacetophenone. This etherification is a critical step in forming the core scaffold.

Etherification Reactions for Phenyl Ring Functionalization

Two primary methods are favored for this transformation due to their reliability and high yields: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Williamson Ether Synthesis: This is a classic SN2 reaction where an alkoxide reacts with an alkyl halide. wvu.edumasterorganicchemistry.comlibretexts.org In this context, 2-hydroxyacetophenone is first deprotonated with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the corresponding phenoxide. This nucleophile then displaces a halide (typically bromide or iodide) or another good leaving group (like tosylate) from a cyclopentyl derivative to form the desired ether, 2-cyclopentyloxyacetophenone. wvu.eduyoutube.com The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol directly into an ether under mild conditions. wikipedia.orgorganic-chemistry.org It involves reacting 2-hydroxyacetophenone (the acidic component) with cyclopentanol (B49286) in the presence of a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds through an alkoxyphosphonium salt, which is then displaced by the phenoxide. While the Mitsunobu reaction is known for inverting the stereocenter of a chiral alcohol, this is not a factor when using achiral cyclopentanol. organic-chemistry.org

Table 2: Comparison of General Etherification Methods

| Method | Reagents | General Conditions | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | 2-Hydroxyacetophenone, Base (e.g., NaH, K₂CO₃), Cyclopentyl Bromide | Aprotic solvent (e.g., DMF, Acetone), RT to elevated temp. | Cost-effective, simple procedure, strong base required. libretexts.org |

Methodologies for Introducing the Ethylamine Structural Unit

With the 2-cyclopentyloxyacetophenone intermediate in hand, the next stage is the introduction of the ethylamine group. The most direct and efficient method for this conversion is reductive amination . youtube.comorganic-chemistry.orgyoutube.com

This process typically involves two steps that can often be performed in a single pot:

Imine Formation: The ketone (2-cyclopentyloxyacetophenone) is condensed with an amine source, most commonly ammonia or an ammonium salt like ammonium acetate, to form an imine intermediate. This step is often catalyzed by a small amount of acid. youtube.com

Reduction: The resulting C=N double bond of the imine is then reduced to a C-N single bond. A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or Raney Nickel).

When performed non-asymmetrically, this process yields a racemic mixture of the (R)- and (S)-enantiomers of the target amine.

Enantioselective Synthesis Approaches for (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine

Achieving the specific (1R) stereochemistry is the most critical challenge in the synthesis. This is accomplished using asymmetric synthesis techniques, which can be broadly categorized into two main strategies: asymmetric reduction of the ketone precursor followed by conversion to the amine, or direct asymmetric reductive amination.

Asymmetric Catalysis in Carbon-Carbon Bond Forming Reactions

While the prompt mentions C-C bond formation, the most prevalent and efficient methods for synthesizing chiral 1-phenylethylamine (B125046) derivatives involve asymmetric transformations centered on the ketone functionality, specifically through asymmetric reduction or reductive amination. These methods establish the chiral center at the carbon bearing the hydroxyl or amino group.

Asymmetric Hydrogenation and Transfer Hydrogenation: A powerful strategy is the asymmetric reduction of the prochiral ketone, 2-cyclopentyloxyacetophenone, to the corresponding chiral alcohol, (1R)-1-(2-cyclopentyloxyphenyl)ethanol. This is commonly achieved using transition metal catalysts complexed with chiral ligands. nih.gov

Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor like 2-propanol or formic acid in combination with a chiral catalyst. organic-chemistry.orgsigmaaldrich.com Ruthenium(II) complexes with chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the reduction of aryl ketones to chiral alcohols with excellent enantioselectivity. sigmaaldrich.comacs.org

Asymmetric Hydrogenation: This involves the use of molecular hydrogen (H₂) as the reductant. Chiral Ruthenium-diphosphine/diamine complexes are well-known catalysts for this transformation, affording high yields and enantiomeric excesses. nih.gov

Direct Asymmetric Reductive Amination (ARA): This is a highly efficient, atom-economical approach that directly converts the ketone into the chiral primary amine in a single step. The reaction uses an amine source (e.g., ammonium acetate), a hydrogen source (H₂), and a chiral transition metal catalyst. Ruthenium complexes with chiral phosphine ligands (e.g., C₃-TunePhos) have proven effective for the direct ARA of alkyl aryl ketones, delivering chiral primary amines with high enantioselectivity. nih.govresearchgate.net

Table 3: Overview of Enantioselective Methods for Ketone Conversion

| Method | Substrate | Catalyst System (Example) | Key Features |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | 2-Cyclopentyloxy-acetophenone | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | Mild conditions, uses isopropanol (B130326) as H-source, produces chiral alcohol with high e.e. sigmaaldrich.com |

| Asymmetric Hydrogenation | 2-Cyclopentyloxy-acetophenone | Ru(II)-BINAP/DPEN | Uses H₂ gas, highly efficient, produces chiral alcohol. nih.gov |

Utilization of Chiral Auxiliaries in Stereocontrolled Synthesis

The use of chiral auxiliaries is a powerful and well-established strategy for controlling the stereochemical outcome of a reaction. This method involves the temporary incorporation of a chiral molecule, the auxiliary, to a prochiral substrate. The auxiliary directs the stereoselectivity of a subsequent bond formation, and is then removed to yield the desired enantiomerically enriched product.

While specific examples detailing the use of chiral auxiliaries for the synthesis of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine are not prevalent in the literature, the synthesis of analogous chiral phenylethylamines frequently employs this strategy. For instance, pseudoephedrine and its derivatives have been successfully used as chiral auxiliaries in the asymmetric synthesis of various chiral amines. In a typical sequence, the chiral auxiliary is first converted into an amide with a carboxylic acid. The α-proton of the carbonyl group can then be selectively removed to form a chiral enolate, which then reacts with an electrophile. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary affords the desired chiral amine.

A plausible synthetic route to (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine using a chiral auxiliary could involve the reaction of 2-cyclopentyloxyacetophenone with a chiral amine auxiliary, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine. Diastereoselective reduction of this imine, followed by hydrogenolysis to remove the auxiliary, would yield the target amine. The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.

Table 1: Illustrative Examples of Chiral Auxiliaries in the Synthesis of Chiral Amines (Analogous Systems)

| Chiral Auxiliary | Substrate | Key Reaction Step | Diastereomeric Ratio (d.r.) | Reference |

| (R)-1-Phenylethylamine | 2-Methoxyacetophenone | Reductive amination | >95:5 | Hypothetical |

| (S)-Pseudoephedrine | Phenylacetic acid | Alkylation of amide enolate | up to 98:2 | mdpi.com |

| (R)-2-Methylamino-1,2-diphenylethanol | Propionic acid | Alkylation of amide enolate | >99:1 | wiley.com |

This table presents data for analogous systems to illustrate the general effectiveness of the chiral auxiliary approach.

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution for Enantiopurity

Enzymatic resolutions offer a highly selective and environmentally benign approach to obtaining enantiomerically pure amines. These methods exploit the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.

Enzymatic Kinetic Resolution (EKR)

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, a racemic mixture of 1-(2-Cyclopentyloxyphenyl)ethylamine would be subjected to enzymatic acylation. A lipase (B570770), such as Candida antarctica lipase B (CAL-B), is often employed for this purpose. The (R)-enantiomer would be selectively acylated to form the corresponding amide, while the (S)-enantiomer remains as the unreacted amine. The two can then be separated. A key limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%.

Research on structurally related phenylethylamines has demonstrated the efficacy of this method. For example, various phenylethylamines have been resolved with excellent enantiomeric purity using CAL-B and an acyl donor like ethyl methoxyacetate. acs.org

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of EKR, dynamic kinetic resolution can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the unreacted enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For the synthesis of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, a DKR process would involve the same enzymatic acylation of the (R)-enantiomer, coupled with a racemization catalyst that continuously converts the remaining (S)-enantiomer back into the racemic mixture. This ensures that the substrate for the enzymatic reaction is constantly replenished. Ruthenium-based catalysts are often used for the in-situ racemization of amines.

Table 2: Enzymatic Resolution of Racemic Amines (Illustrative for Analogous Phenylethylamines)

| Enzyme | Substrate (Analog) | Acyl Donor | Racemization Catalyst (for DKR) | Enantiomeric Excess (ee) | Yield | Reference |

| Candida antarctica Lipase B (CAL-B) | 1-Phenylethylamine | Ethyl Methoxyacetate | N/A (EKR) | >99% | ~50% | acs.org |

| Candida antarctica Lipase B (CAL-B) | 1-Phenylethylamine | Isopropyl acetate | Ru-complex | >99% | up to 100% (DKR) | nih.gov |

This table provides data for analogous phenylethylamines to illustrate the potential of enzymatic resolution methods.

Process Optimization and Scalability Considerations in Laboratory Synthesis

The transition of a synthetic route from a laboratory scale to a larger, preparative scale requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness.

For the synthesis of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, several factors would need to be considered for process optimization and scalability:

Reagent and Catalyst Loading: Minimizing the amount of expensive reagents and catalysts, such as chiral auxiliaries or transition metal catalysts for DKR, is crucial for economic viability. Catalyst screening and optimization of reaction conditions (temperature, pressure, concentration) can lead to lower catalyst loadings without compromising yield or selectivity.

Solvent Selection: The choice of solvent impacts reaction rates, selectivity, and ease of workup and purification. Green chemistry principles encourage the use of safer, more environmentally friendly solvents. For industrial applications, solvent recycling is also a key consideration.

Purification Methods: Chromatographic purification, while common in the laboratory, can be cumbersome and expensive on a large scale. Crystallization-induced resolution or diastereomeric salt formation are often more scalable alternatives for isolating the desired enantiomer.

Safety Assessment: A thorough evaluation of the reaction's safety profile is essential before scaling up. This includes understanding the thermal stability of intermediates and the potential for runaway reactions.

By systematically addressing these factors, a laboratory-scale synthesis of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine can be effectively optimized for larger-scale production.

Chemical Reactivity and Mechanistic Investigations of 1r 1 2 Cyclopentyloxyphenyl Ethylamine

Oxidative Transformations of the Ethanamine Moiety

The primary amine of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine is susceptible to a variety of oxidative transformations, primarily yielding imines or, upon further reaction, amide derivatives.

Pathways Leading to Imine Formation

The oxidation of primary amines to imines is a fundamental transformation in organic synthesis. For (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, this would result in the formation of the corresponding imine, N-(1-(2-cyclopentyloxyphenyl)ethylidene)amine. This transformation can be achieved through several methods. A common approach involves the use of a catalyst, such as an ortho-naphthoquinone, under aerobic conditions. organic-chemistry.org Another strategy is the reaction with a carbonyl compound, like an aldehyde or ketone, which proceeds through a condensation reaction, often catalyzed by an acid or a Lewis acid such as tris(2,2,2-trifluoroethyl)borate. organic-chemistry.org The reaction of primary amines with carbonyl compounds is a well-established method for imine synthesis. redalyc.org The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond.

Research on similar amines has demonstrated various effective protocols. For instance, a catalyst- and additive-free method has been developed for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway. nih.gov Photochemical methods using catalysts like eosin-Y under visible light also provide an environmentally friendly route to Schiff bases from benzyl (B1604629) alcohols and anilines, which is a related transformation. organic-chemistry.org

Below is a table summarizing potential conditions for the formation of an imine from a primary amine, which would be applicable to (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine.

| Reagent/Catalyst | Conditions | Product Type |

| Aldehyde/Ketone | Acid or Lewis acid catalyst | Aldimine/Ketimine |

| o-Naphthoquinone | Aerobic oxidation | Imine |

| Eosin-Y | Visible light, photochemical oxidation | Schiff Base |

| Pyrrolidine | Organocatalyst, room temperature | Aldimine |

Synthesis of Amide Derivatives

Amide derivatives of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine can be synthesized through several routes. The most direct method is the acylation of the primary amine with an acylating agent such as an acid chloride, anhydride, or a carboxylic acid activated with a coupling reagent. A one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride has been shown to be effective, even for sterically hindered amines. rsc.org This process generally retains the stereochemical integrity of chiral substrates. rsc.org

An alternative, indirect route to amides involves the oxidative amidation of the corresponding aldehyde, which could be formed in situ from the primary amine. More recent methods have explored the direct conversion of ketones and amines to amides. For example, a base-promoted amidation of 1-aryl-2,2,2-trifluoroethanones with amines has been developed, proceeding via a C(O)-C bond cleavage. nih.gov While this specific substrate is different, it highlights innovative approaches to amide bond formation that could potentially be adapted.

Organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides represents another advanced method for generating 2-amidopyridines, showcasing the possibility of tandem amide formation and functionalization. nih.gov

The following table outlines common methods for the synthesis of amides from primary amines.

| Acylating Agent/Method | Description |

| Acid Chloride/Anhydride | Direct acylation of the amine, often in the presence of a base. |

| Carboxylic Acid + Coupling Agent | Activation of the carboxylic acid (e.g., with DCC, EDC) followed by reaction with the amine. |

| Carboxylic Acid + SOCl₂ | A one-pot method for converting carboxylic acids and amines to amides. rsc.org |

| Haller-Bauer Reaction | Base-promoted reaction of certain ketones with amines to form amides via C-C bond cleavage. nih.gov |

Reductive Transformations of the Amine Functionality

The primary amine of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine can be converted to secondary and tertiary amines through reductive processes, most notably reductive amination.

Synthesis of Secondary Amines from (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine

The synthesis of secondary amines from a primary amine like (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine is commonly achieved through reductive amination. This involves reacting the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option that tolerates many functional groups. organic-chemistry.org Other reducing systems include hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel). libretexts.org

A study on the catalytic amination of bio-derived phenolics over Pd/C and Rh/C to produce secondary amines showed a multi-step mechanism involving ketone formation, condensation with an amine to form an imine, and subsequent hydrogenation. mdpi.com This highlights the general steps involved in such transformations.

Synthesis of Tertiary Amines from (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine

Tertiary amines can be synthesized from (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine through several methods. One common approach is a continuation of reductive amination. If the starting primary amine is reacted with an excess of an aldehyde or ketone, or if the resulting secondary amine is subjected to another round of reductive amination with a different carbonyl compound, a tertiary amine can be formed. organic-chemistry.org

Direct N-alkylation with alkyl halides is another route, though it can be prone to over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. libretexts.orgchemicalforums.com To control this, the reaction conditions, such as the stoichiometry of the reagents, must be carefully managed.

A more recent development is the carbonyl alkylative amination, which allows for the synthesis of tertiary amines through the addition of alkyl radicals to all-alkyl-iminium ions generated in situ from an aldehyde and a secondary amine. nih.gov While this method starts from a secondary amine, it represents a modern approach to constructing complex tertiary amines.

The table below summarizes key methods for synthesizing secondary and tertiary amines from a primary amine.

| Transformation | Method | Reagents |

| Primary to Secondary Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or H₂/Catalyst |

| Primary to Tertiary Amine | Iterative Reductive Amination | Excess Aldehyde/Ketone, NaBH(OAc)₃ or H₂/Catalyst |

| Primary to Tertiary Amine | Direct Alkylation | Alkyl Halide (e.g., CH₃I), Base |

Substitution Reactions on the Phenyl Ring System

Electrophilic aromatic substitution on the phenyl ring of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine will be governed by the directing effects of the two existing substituents: the cyclopentyloxy group and the (1R)-1-aminoethyl group.

The cyclopentyloxy group is an ether, which is a strongly activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. The (1R)-1-aminoethyl group's effect is more complex. The amine itself is an activating, ortho-, para-director. However, under the acidic conditions often used for electrophilic aromatic substitution (e.g., nitration, sulfonation), the amine will be protonated to form an ammonium salt (-NH₃⁺). The ammonium group is a strongly deactivating, meta-directing group due to its positive charge and the resulting inductive electron withdrawal.

Therefore, the outcome of an electrophilic substitution reaction will heavily depend on the reaction conditions.

Under acidic conditions: The ammonium group will direct incoming electrophiles to the positions meta to it (positions 3 and 5). The cyclopentyloxy group will direct to its ortho and para positions (positions 3 and 6, and position 4 respectively). The directing effects are therefore reinforcing at position 3 and conflicting at other positions. The major product would likely be substitution at the 3-position, which is ortho to the activating cyclopentyloxy group and meta to the deactivating ammonium group.

Under neutral or basic conditions (or with N-protection): If the amine is in its free base form or protected with a group like an acetyl group, both substituents are ortho-, para-directing. The cyclopentyloxy group directs to positions 3, 4, and 6. The aminoethyl group (or protected version) directs to positions 3 and 5. The powerful activating effect of the cyclopentyloxy group would likely dominate, leading to substitution primarily at its ortho and para positions (positions 3, 4, and 6), with a potential mixture of products.

The following table summarizes the expected directing effects for electrophilic aromatic substitution.

| Substituent | Activating/Deactivating | Directing Effect |

| -O-cyclopentyl | Strongly Activating | Ortho, Para |

| -CH(CH₃)NH₂ (free base) | Activating | Ortho, Para |

| -CH(CH₃)NH₃⁺ (acidic) | Strongly Deactivating | Meta |

Electrophilic Aromatic Substitution Pathways

The substitution pattern on the phenyl ring of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine significantly directs the course of electrophilic aromatic substitution (EAS) reactions. The two primary substituents, the cyclopentyloxy group and the 1-aminoethyl group, exert competing electronic and steric effects.

The cyclopentyloxy group at the ortho position is an alkoxy group, which is a potent activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. wikipedia.orgmakingmolecules.com This enhanced nucleophilicity of the benzene (B151609) ring makes it more susceptible to attack by electrophiles. masterorganicchemistry.commasterorganicchemistry.com

Conversely, the 1-aminoethyl group's directing effect is dependent on the reaction conditions. In the strongly acidic media often required for electrophilic aromatic substitution, the amine group will be protonated to form an ammonium salt (-CH(CH₃)NH₃⁺). This protonated form is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

The interplay of these directing effects, along with steric hindrance from the bulky cyclopentyloxy group, will determine the regioselectivity of any electrophilic substitution. The strong activating effect of the cyclopentyloxy group would favor substitution at the positions ortho and para to it (positions 6 and 4 respectively). However, the position ortho to the cyclopentyloxy group (position 6) is sterically hindered. The deactivating effect of the protonated amine would direct incoming electrophiles to the positions meta to it (positions 3 and 5). Therefore, the position most likely to be substituted would be position 4, which is para to the activating cyclopentyloxy group and meta to the deactivating aminoethyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine

| Position | Electronic Effect of Cyclopentyloxy Group | Electronic Effect of Protonated Aminoethyl Group | Steric Hindrance | Predicted Reactivity |

| 3 | - | meta (deactivating) | Low | Minor product |

| 4 | para (activating) | meta (deactivating) | Low | Major product |

| 5 | - | meta (deactivating) | Low | Minor product |

| 6 | ortho (activating) | - | High | Very minor product |

Nucleophilic Substitution Reactions and Derivatives

The primary amine functionality of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine makes it a competent nucleophile. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of a variety of derivatives. masterorganicchemistry.comyoutube.com

One common class of reactions involves the N-alkylation of the amine. In the presence of an alkyl halide, the amine can act as a nucleophile to displace the halide and form a secondary amine. This reaction proceeds via a standard SN2 mechanism. However, a significant challenge in this reaction is the potential for over-alkylation, where the initially formed secondary amine, which is also nucleophilic, can react with another molecule of the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. youtube.com To favor the formation of the secondary amine, a large excess of the primary amine is typically used.

Another important set of reactions involves the acylation of the amine with acyl chlorides or acid anhydrides to form amides. This is a robust and generally high-yielding reaction. The resulting N-acylated derivatives can have significantly different chemical and physical properties compared to the parent amine.

The chiral nature of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine can be exploited in these nucleophilic substitution reactions to synthesize other chiral molecules. The stereocenter at the benzylic carbon is generally retained during these transformations, allowing for the creation of new enantiomerically enriched compounds.

Table 2: Potential Derivatives of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine via Nucleophilic Substitution

| Reactant | Reaction Type | Product Class |

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | Secondary Amine |

| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | Amide |

| Aldehyde/Ketone (with reducing agent) | Reductive Amination | Secondary/Tertiary Amine |

| Sulfonyl Chloride (e.g., TsCl) | N-Sulfonylation | Sulfonamide |

Mechanistic Elucidation of Key Chemical Reactions

A notable example is the mechanistic investigation of the Rh(I)-catalyzed direct C-H alkylation of benzylic amines with alkenes. nih.govacs.org This reaction, which formally appears to be a C(sp³)–H activation at the benzylic position, has been shown to proceed through a more complex pathway involving an imine intermediate.

The proposed mechanism suggests that the reaction does not occur directly on the amine. Instead, the benzylic amine first undergoes oxidation to form an imine. This transformation changes the hybridization of the benzylic carbon from sp³ to sp², and the subsequent C-H activation occurs at this sp²-hybridized carbon. This pathway is supported by kinetic isotope effect studies and the observation that tertiary benzylic amines, which cannot form imines, are unreactive under the same conditions. nih.govacs.org

A plausible, though unconfirmed, mechanistic cycle for a similar reaction involving (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine could be envisioned as follows:

Oxidative Addition: The Rh(I) catalyst undergoes oxidative addition to a C-H bond of the alkene.

Coordination and Dehydrogenation: The benzylic amine coordinates to the rhodium center, followed by a β-hydride elimination from the benzylic position to form an imine and a rhodium hydride species.

Carbometalation: The alkene inserts into the Rh-H bond.

Reductive Elimination: The newly formed alkyl group and the imine nitrogen reductively eliminate from the rhodium center, forming the alkylated imine.

Reduction: The imine is then reduced back to the amine, regenerating the chiral center and yielding the final product.

It is crucial to emphasize that this is a generalized mechanism for benzylic amines and has not been experimentally verified for (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine itself. The presence of the bulky ortho-cyclopentyloxy group could potentially influence the kinetics and feasibility of such a catalytic cycle.

Applications of 1r 1 2 Cyclopentyloxyphenyl Ethylamine As a Chiral Building Block in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Architectures

The synthesis of complex organic molecules, such as natural products and active pharmaceutical ingredients (APIs), often requires the precise installation of multiple stereocenters. researchgate.net Chiral auxiliaries derived from 1-phenylethylamine (B125046) are frequently employed to achieve this goal. nih.gov They are temporarily attached to a prochiral substrate, and their inherent chirality directs subsequent bond formations to occur in a stereoselective manner. wikipedia.org

The (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine moiety, when used as a chiral auxiliary, can be envisioned to play a significant role in the construction of intricate molecular frameworks. The ortho-cyclopentyloxy group can effectively shield one face of the reactive intermediate, forcing the incoming reagent to approach from the less hindered side. This steric hindrance is a powerful tool for controlling the formation of new stereocenters. For instance, in aldol (B89426) reactions, the auxiliary can control the formation of two new stereocenters simultaneously with high diastereoselectivity. wikipedia.org Similarly, in alkylation reactions of enolates derived from amides of this chiral amine, the bulky substituent would dictate the direction of electrophilic attack.

While specific examples for (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine are not prevalent in the reviewed literature, the principle is well-established for structurally related compounds. The table below illustrates the general application of chiral 1-phenylethylamine derivatives in the synthesis of complex molecules.

| Chiral Auxiliary | Reaction Type | Substrate | Product Diastereoselectivity | Reference |

| (R)-1-Phenylethylamine | Pictet-Spengler reaction | Tryptamine derivative | up to 98:2 dr | researchgate.net |

| (R)-1-(1-Naphthyl)ethylamine | Imine reduction | Iminobeta-carboline | >95:5 dr | researchgate.net |

This table presents data for analogous chiral amines to illustrate the principle, as specific data for (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine was not found in the searched literature.

Diastereoselective Synthesis Applications

Diastereoselective synthesis, the selective formation of one diastereomer over others, is a critical aspect of modern organic synthesis. researchgate.net Chiral auxiliaries are a key tool for achieving high levels of diastereoselectivity. nih.gov The (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, with its well-defined stereocenter and sterically demanding ortho-substituent, is poised to be an effective chiral auxiliary in a variety of diastereoselective transformations.

One of the most common applications of chiral amines as auxiliaries is in the diastereoselective addition of nucleophiles to imines or iminium ions. By forming an imine with a prochiral aldehyde or ketone, the chiral amine auxiliary directs the nucleophilic attack to one of the diastereotopic faces of the C=N double bond. The cyclopentyloxy group in (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine would likely create a highly biased steric environment, leading to excellent diastereoselectivity in such reactions.

Furthermore, amides derived from this chiral amine can be used in diastereoselective enolate alkylations, Michael additions, and Diels-Alder reactions. In each case, the chiral auxiliary controls the approach of the electrophile or dienophile, resulting in the preferential formation of one diastereomer. A review of 1-phenylethylamine highlights its extensive use in diastereoselective cyclization reactions to form chiral heterocyclic compounds. nih.gov

The following table summarizes representative diastereoselective reactions using chiral 1-phenylethylamine derivatives, demonstrating the potential of this class of compounds.

| Chiral Auxiliary Derivative | Reaction | Reagents | Diastereomeric Ratio (dr) | Reference |

| (R)-1-Phenylethylamine | Reduction of imine | NaBH(OAc)₃ | 90:10 | researchgate.net |

| N-Acyl-1-phenylethylamine | Aldol reaction | TiCl₄, DIPEA | >95:5 | wikipedia.org |

This table presents data for analogous chiral amines to illustrate the principle, as specific data for (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine was not found in the searched literature.

Incorporation into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient tools for building molecular complexity. nih.gov The introduction of a chiral component into an MCR allows for the asymmetric synthesis of complex products in a highly convergent and atom-economical manner.

(1R)-1-(2-Cyclopentyloxyphenyl)ethylamine is an ideal candidate for use as a chiral component in various MCRs. For example, in the Ugi or Passerini reactions, a chiral amine can be used to introduce a stereocenter into the final product. The steric bulk of the cyclopentyloxy group could significantly influence the facial selectivity of the isocyanide addition, leading to high diastereoselectivity in the resulting adduct.

While the direct application of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine in MCRs is not documented in the surveyed literature, the use of chiral amines in these reactions is a well-established strategy. nih.gov The ability to generate complex, stereochemically defined molecules in a single step makes this an attractive area for the application of novel chiral building blocks like the title compound.

Below is a table showing examples of chiral amines used in multicomponent reactions.

| Multicomponent Reaction | Chiral Amine | Other Components | Outcome | Reference |

| Ugi-type reaction | (R)-1-Phenylethylamine | Aldehyde, Isocyanide, Carboxylic Acid | Diastereoselective formation of α-acylamino amides | nih.gov |

| Mannich reaction | Chiral primary amine | Aldehyde, Ketone | Enantioselective synthesis of β-amino ketones | nih.gov |

This table presents data for analogous chiral amines to illustrate the principle, as specific data for (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine was not found in the searched literature.

Engagement of 1r 1 2 Cyclopentyloxyphenyl Ethylamine and Its Derivatives in Asymmetric Catalysis

Rational Design and Synthesis of Chiral Ligands Derived from (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine

The effectiveness of a chiral catalyst is intrinsically linked to the design of its ligand. The structure of the ligand dictates the steric and electronic environment of the catalytic center, which in turn governs the stereochemical outcome of a reaction. For (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, its chiral primary amine and the bulky 2-cyclopentyloxyphenyl group present key features for its potential development into various types of chiral ligands.

Development of Chiral Organocatalysts

Chiral primary amines are fundamental building blocks for a variety of organocatalysts, which can activate substrates through the formation of enamine or iminium ion intermediates. These organocatalysts are valued for being metal-free, less sensitive to air and moisture, and environmentally benign. While the development of axially chiral styrene-based organocatalysts and other amine-based catalysts has been significant, specific research detailing the synthesis and application of organocatalysts directly derived from (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine is not extensively documented in publicly available literature. The general approach would involve the modification of the primary amine to introduce other functional groups capable of secondary interactions, such as hydrogen bonding, to enhance stereocontrol.

Ligand Design for Transition Metal Catalysts (e.g., Rhodium, Copper, Iron)

The primary amine of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine serves as a versatile anchor for the synthesis of a wide array of multidentate ligands for transition metal catalysis. The design often involves the introduction of additional coordinating atoms like phosphorus, nitrogen, or oxygen to create stable chelate rings with the metal center.

Rhodium Catalysts: Chiral ligands are crucial for rhodium-catalyzed asymmetric reactions, including hydrogenations and C-H functionalizations. nih.govnih.govresearchgate.net The synthesis of ligands for rhodium often involves the conversion of the amine into phosphine-amine or diamine ligands. While numerous chiral diene-ligated and cyclopentadienyl-ligated rhodium catalysts have been developed and shown to be effective, nih.govnih.gov specific examples detailing the complexation and catalytic activity of rhodium with ligands derived from (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine are not prominently featured in peer-reviewed studies.

Copper Catalysts: Copper complexes with chiral diamine or N,N'-dioxide ligands are widely used in asymmetric catalysis, particularly for reactions like the Henry reaction and various coupling reactions. nih.gov The design of these ligands often focuses on creating a specific chiral pocket around the copper center. The modification of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine into bidentate or tridentate ligands for copper catalysis is a plausible synthetic strategy, though detailed reports on such specific complexes and their catalytic performance are scarce.

Iron Catalysts: Iron is an attractive metal for catalysis due to its low cost and low toxicity. Chiral tetradentate ligands are often employed in iron-catalyzed asymmetric oxidations, such as epoxidations. mdpi.com These ligands create a well-defined coordination sphere around the iron center, enabling high stereoselectivity. While the synthesis of various phenanthroline and other nitrogen-based ligands for iron has been reported, the specific incorporation of the (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine scaffold into such ligand systems for iron-catalyzed reactions has not been widely explored in the available literature.

Immobilization Strategies: Ionic-Liquid-Supported Ligands

To enhance catalyst recyclability and facilitate product separation, chiral catalysts can be immobilized on solid supports or in ionic liquids. The supported ionic liquid phase (SILP) concept involves dissolving the catalyst in a thin layer of ionic liquid coated on a porous support. nih.gov This strategy combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation). Another approach is to covalently attach an ionic liquid moiety to the ligand itself. researchgate.netrsc.orgrsc.orgnih.gov This creates a catalyst that is soluble in ionic liquids, allowing for its retention in a biphasic system. While these are established strategies for a variety of catalysts, specific studies detailing the immobilization of catalysts derived from (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine using ionic liquid supports are not readily found in the scientific literature.

Enantioselective Transformations Mediated by (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine-derived Catalysts

The ultimate test of a chiral catalyst is its performance in enantioselective transformations. The following sections explore the potential, based on general principles, for catalysts derived from (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine in key carbon-carbon bond-forming reactions and hydrogenations.

Asymmetric Carbon-Carbon Bond Formation (e.g., Henry, Aldol (B89426), Michael Additions)

Henry Reaction: The asymmetric Henry (nitroaldol) reaction is a powerful tool for the synthesis of chiral β-nitro alcohols, which are precursors to valuable β-amino alcohols. The reaction is often catalyzed by copper complexes of chiral ligands. While numerous catalysts have been developed for this reaction, there is a lack of specific reports on the use of catalysts derived from (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine for this transformation.

Aldol Reaction: The asymmetric aldol reaction is a fundamental C-C bond-forming reaction that produces β-hydroxy carbonyl compounds. It can be catalyzed by both organocatalysts (via enamine catalysis) and metal complexes. For instance, chiral nickel(II) complexes have been used for the direct asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione. masterorganicchemistry.com The potential of catalysts based on (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine in this reaction would depend on the specific design of the catalyst to effectively control the facial selectivity of the enolate or enamine addition to the aldehyde.

Michael Addition: The asymmetric Michael addition is a versatile method for the enantioselective formation of C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated compound. Organocatalysts, as well as metal-based catalysts, are employed for this reaction. nih.govbuchler-gmbh.comnih.gov The success of a catalyst derived from (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine would hinge on its ability to create a chiral environment that effectively shields one face of the Michael acceptor.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a widely used industrial process for the synthesis of enantiomerically pure compounds. The choice of metal and ligand is critical for achieving high enantioselectivity.

Iridium-Catalyzed Hydrogenation of Olefins: Iridium complexes with chiral P,N-ligands are particularly effective for the asymmetric hydrogenation of unfunctionalized and challenging olefins. researchgate.netnih.govscilit.comnih.gov These catalysts have significantly broadened the scope of asymmetric hydrogenation. A hypothetical iridium catalyst bearing a ligand derived from (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine would need to possess the right combination of steric bulk and electronic properties to induce high enantioselectivity.

Ruthenium-Catalyzed Hydrogenation of Ketones: Chiral ruthenium complexes, often in combination with a diamine ligand, are benchmark catalysts for the asymmetric hydrogenation of ketones to produce chiral alcohols. rsc.org The mechanism is believed to involve a metal-ligand bifunctional pathway. While the BINAP/diamine-Ru(II) system is well-established, there is a lack of data on the performance of analogous systems where the diamine is derived from (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine. Iron-based catalysts are also emerging as a more sustainable alternative for this transformation.

Asymmetric Hydrophosphonylation Reactions

The asymmetric hydrophosphonylation of aldehydes and imines is a direct and atom-economical method for the synthesis of enantioenriched α-hydroxyphosphonates and α-aminophosphonates, respectively. These products are of significant interest due to their biological activities and role as enzyme inhibitors. The catalysis of this reaction often involves chiral Lewis acids or bifunctional organocatalysts.

While chiral primary amines can be condensed with aldehydes to form chiral imines in situ, which are then subjected to nucleophilic attack by a phosphite (B83602), specific studies detailing the use of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine or its direct derivatives in this capacity are not extensively documented in the reviewed literature. However, the general strategy for achieving asymmetric hydrophosphonylation often relies on the formation of a chiral Schiff base, which then undergoes a diastereoselective addition of a phosphite. For instance, chiral N-phosphonylimines have been shown to react with lithium phosphites to afford α-amino phosphonates with high diastereoselectivity. nih.gov The stereochemical outcome is heavily influenced by the structure of the chiral amine auxiliary.

Another successful approach involves the use of chiral metal complexes as catalysts. For example, aluminum-Salalen complexes have been demonstrated to be effective catalysts for the enantioselective hydrophosphonylation of various aldehydes. mdpi.com The proposed mechanism suggests that the chiral ligand environment of the metal center dictates the facial selectivity of the phosphite addition to the coordinated aldehyde.

A hypothetical application of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine in this context could involve its use as a chiral ligand for a metal catalyst or as a precursor for a chiral Schiff base catalyst. The steric bulk of the cyclopentyloxy group and the chirality at the ethylamine (B1201723) stereocenter would be crucial for inducing enantioselectivity.

Asymmetric C-H Activation Methodologies

Direct C-H activation is a powerful strategy in organic synthesis that avoids the pre-functionalization of substrates. The development of asymmetric C-H activation has opened new avenues for the efficient construction of chiral molecules. These reactions are typically catalyzed by transition metal complexes, where a chiral ligand is employed to control the enantioselectivity.

The application of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine as a ligand in asymmetric C-H activation is not prominently featured in the surveyed scientific literature. However, the broader field of rhodium-catalyzed asymmetric C-H activation often utilizes chiral cyclopentadienyl (B1206354) (Cp) ligands or involves the cooperative action of an achiral rhodium catalyst with a chiral Brønsted base. acs.org In some systems, a chiral amine can act as a chiral proton shuttle or interact with the metal center to create a chiral environment. For instance, cooperative catalysis involving a chiral Lewis acid and an achiral transition metal catalyst has been reported for the enantioselective functionalization of N-alkylamines. nih.gov

A potential role for (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine or its derivatives in this area could be as a bidentate directing group or as a ligand in a dual catalytic system. The nitrogen atom could coordinate to the metal center, while the chiral backbone influences the stereochemical outcome of the C-H bond cleavage or the subsequent bond-forming step. The development of new catalytic asymmetric reactions, such as the combined C-H activation/Cope rearrangement catalyzed by dirhodium tetraprolinate, highlights the potential for chiral amine derivatives in complex transformations. nih.gov

Asymmetric 1,4-Addition Reactions

The asymmetric 1,4-addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction for the construction of chiral compounds. Chiral primary amines have been successfully employed as organocatalysts in this transformation through enamine or iminium ion activation. acs.orgrsc.orgmasterorganicchemistry.comwikipedia.org

In a typical catalytic cycle involving a primary amine catalyst like (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, the amine first condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the enone system, making it more susceptible to nucleophilic attack. The chiral environment created by the catalyst directs the nucleophile to one of the prochiral faces of the Michael acceptor, thus establishing the stereochemistry of the product. Subsequent hydrolysis of the resulting enamine intermediate regenerates the catalyst and releases the chiral product.

The effectiveness of chiral primary amines in catalyzing the Michael addition of various nucleophiles to α,β-unsaturated ketones has been demonstrated. beilstein-journals.org For example, cinchona alkaloid-derived primary amines have been used for the addition of pyrazolin-5-ones to arylideneacetones, yielding products with good to excellent enantioselectivities. The reaction conditions, including the catalyst, solvent, and any additives, play a crucial role in optimizing both the yield and the stereoselectivity.

The table below summarizes representative results for the asymmetric Michael addition catalyzed by chiral primary amines, illustrating the potential for high enantioselectivity.

| Catalyst Type | Michael Acceptor | Nucleophile | Yield (%) | ee (%) | Reference |

| Cinchona-derived Primary Amine | Arylideneacetone | Pyrazolin-5-one | 75-94 | 82-95 | beilstein-journals.org |

| Primary Amine | α-Substituted Vinyl Ketone | Malononitrile | up to 99 | up to 98 | acs.org |

| Phenylglycine-derived Primary Amine | β-Nitrostyrene | Cyclohexanone | ~99 | ~99 | wikipedia.org |

(This table is illustrative and based on data for primary amine catalysts in general, as specific data for (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine was not found in the search results.)

Asymmetric Allylic Amination

Asymmetric allylic amination is a powerful method for the synthesis of chiral allylic amines, which are valuable building blocks in organic synthesis. acsgcipr.org Iridium-catalyzed asymmetric allylic amination has emerged as a particularly effective strategy, often employing chiral phosphoramidite (B1245037) ligands to achieve high levels of regio- and enantioselectivity. berkeley.edupkusz.edu.cn

In these reactions, an iridium(I) precursor and a chiral ligand form the active catalyst. This catalyst reacts with an allylic substrate, such as an allylic carbonate or alcohol, to form a chiral π-allyl-iridium intermediate. berkeley.edu The amine nucleophile then attacks this intermediate, typically at the more substituted carbon, to form the branched allylic amine product. The chiral ligand controls the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in excess.

While direct use of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine as a ligand for iridium in this reaction is not explicitly detailed, chiral primary amines can serve as precursors to ligands or as the nucleophiles themselves. For instance, a novel approach utilizes S,S-diphenylsulfilimine as an ammonia (B1221849) equivalent in a highly regio- and enantioselective iridium-catalyzed allylic amination, which can then be deprotected to yield the primary allylic amine. nih.gov

The table below presents selected results from iridium-catalyzed asymmetric allylic amination reactions using chiral ligands, demonstrating the high efficiency and selectivity that can be achieved.

| Catalyst System | Allylic Substrate | Amine Nucleophile | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ / Chiral Phosphoramidite | Cinnamyl Carbonate | Benzylamine | 98 | 98 | berkeley.edu |

| [Ir(COD)Cl]₂ / Chiral Phosphoramidite | Allylic Carbonate | S,S-Diphenylsulfilimine | 95 | 98 | nih.gov |

| Ir-complex / (S)-tol-BINAP | Allylic Acetate | Indole | up to 90 | up to 99 | researchgate.net |

(This table is illustrative and based on data for iridium-catalyzed reactions with various chiral ligands, as specific data for (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine was not found in the search results.)

Principles of Enantioselectivity and Diastereoselectivity Control within Catalytic Cycles

The control of enantioselectivity and diastereoselectivity in asymmetric catalysis is governed by the energetic differences between the diastereomeric transition states that lead to the different stereoisomers. acs.org A chiral catalyst, such as one derived from (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, creates a chiral environment that preferentially stabilizes the transition state leading to the major enantiomer.

Several key principles underpin this stereochemical control:

Steric Repulsion: The bulky substituents on the chiral catalyst can sterically hinder one of the possible approaches of the substrate, forcing it to react from the less hindered face. In the case of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, the large cyclopentyloxy group and the phenyl ring would create a well-defined chiral pocket around the catalytic site.

Non-covalent Interactions: Hydrogen bonding, π-π stacking, and dipole-dipole interactions between the catalyst and the substrate in the transition state play a crucial role in stabilizing a specific geometry. acs.org For a primary amine catalyst, the N-H protons can act as hydrogen bond donors, while the phenyl ring can participate in π-stacking interactions. These interactions help to lock the substrate into a specific conformation, leading to high stereoselectivity. Computational models, such as those developed for proline-catalyzed reactions, illustrate how these interactions orient the substrates in the transition state. researchgate.net

Bifunctional Catalysis: Some catalysts possess both a Lewis basic and a Lewis acidic site (or a Brønsted acid/base site), allowing them to activate both the nucleophile and the electrophile simultaneously. This dual activation can lead to a highly organized, cyclic transition state, resulting in excellent stereocontrol.

Kinetic vs. Thermodynamic Control: The observed stereoselectivity can be a result of either kinetic or thermodynamic control. In most catalytic asymmetric reactions, the products are formed under kinetic control, meaning the ratio of stereoisomers reflects the relative rates of their formation.

The development of catalyst systems that allow for a switch in enantioselectivity by changing reaction parameters like the solvent or an additive provides insight into the subtle balance of forces that control the stereochemical outcome. nih.gov Furthermore, in reactions that form two or more stereocenters, diastereoselectivity is also a critical consideration. Diastereodivergent catalysis, where different stereoisomers can be selectively obtained by tuning the catalyst or reaction conditions, represents a significant challenge and a powerful tool in stereoselective synthesis. nih.gov A catalyst system employing a chiral amine and a proton donor, for example, can control the chemoselectivity between different reaction pathways to generate products with nonadjacent stereocenters with high diastereo- and enantioselectivity. nih.gov

Theoretical and Computational Chemistry Studies on 1r 1 2 Cyclopentyloxyphenyl Ethylamine

Conformational Analysis and Stereochemical Preferences

The three-dimensional arrangement of atoms, or conformation, of a molecule is crucial in determining its physical and chemical properties. For a flexible molecule like (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, with several rotatable bonds, a multitude of conformations are possible. Conformational analysis through computational methods aims to identify the most stable conformers, which are the lowest energy arrangements of the atoms, and to determine the energy barriers between them.

Theoretical studies on the parent compound, 1-phenylethylamine (B125046), have revealed that the most stable conformations are characterized by either an extended (anti) or a folded (gauche) arrangement of the ethylamine (B1201723) side chain relative to the phenyl ring. rsc.org In the gauche conformation, a stabilizing weak interaction between the nitrogen's lone pair of electrons and the π-system of the aromatic ring (N-H···π interaction) is often observed. rsc.org The relative energies of these conformers can be calculated using quantum mechanical methods like Density Functional Theory (DFT).

Table 1: Calculated Relative Energies of Conformers for a Model Phenylethylamine

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Gauche I | ~60° | 0.00 | 45 |

| Gauche II | ~-60° | 0.15 | 35 |

| Anti | ~180° | 1.20 | 20 |

Note: This table presents illustrative data based on typical findings for 1-phenylethylamine to demonstrate the expected conformational preferences. The actual values for (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine would be influenced by the additional cyclopentyloxy group.

Prediction of Electronic Structure and Reactivity Profiles

The electronic structure of a molecule governs its reactivity. Computational chemistry allows for the detailed prediction of electronic properties, such as the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential. Methods like DFT are commonly employed to calculate these properties. scirp.org

Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Predicted Electronic Properties for a Model Phenylethylamine Derivative

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 1.5 D |

Note: These values are representative for a simple phenylethylamine and are intended for illustrative purposes. The cyclopentyloxy substituent in the target molecule would alter these values.

Maps of the electrostatic potential can further predict sites of nucleophilic or electrophilic attack. For (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, the nitrogen atom of the amino group is expected to be a region of high negative potential, making it a likely site for protonation and other electrophilic interactions.

Molecular Modeling Approaches for Chiral Recognition

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is fundamental to many biological and chemical processes. Molecular modeling techniques, particularly molecular docking, are instrumental in understanding the mechanisms of chiral recognition at the molecular level. nih.gov

These studies simulate the interaction between a chiral host (e.g., a receptor or a chiral stationary phase in chromatography) and the enantiomers of a chiral guest molecule like (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine. The primary goal is to determine the binding affinities and the specific intermolecular interactions that lead to differentiation. The enantiomer that forms a more stable complex with the chiral host will have a higher binding affinity. nih.gov

Table 3: Illustrative Molecular Docking Results for Chiral Recognition of a Phenylethylamine Enantiomer

| Host-Guest Complex | Calculated Binding Energy (kcal/mol) | Key Interacting Residues/Moieties |

| Chiral Host + (R)-enantiomer | -7.5 | Hydrogen bonding with Serine, π-π stacking with Phenylalanine |

| Chiral Host + (S)-enantiomer | -6.2 | Weaker hydrogen bonding, steric hindrance |

Note: This table provides a hypothetical example of molecular docking results to illustrate the concept of chiral recognition. The specific binding energies and interactions would depend on the particular chiral host system being modeled.

These computational models can reveal the critical role of hydrogen bonds, van der Waals forces, and steric hindrance in achieving enantioselectivity. researchgate.net

Computational Investigations of Catalytic Reaction Mechanisms

Chiral amines, including derivatives of phenylethylamine, are widely used as catalysts or chiral auxiliaries in asymmetric synthesis. nih.govmdpi.com Computational chemistry plays a vital role in elucidating the mechanisms of these catalytic reactions. By modeling the entire reaction pathway, researchers can identify transition states, intermediates, and the rate-determining steps of a reaction.

For a reaction catalyzed by (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, computational studies could, for example, model the formation of a chiral enamine intermediate and its subsequent reaction with an electrophile. The calculations would help to explain how the stereochemistry of the catalyst directs the approach of the reactant, leading to the preferential formation of one enantiomer of the product. These studies provide insights into the origins of enantioselectivity and can guide the design of more efficient catalysts.

Exploration of Chiral-Induced Spin Selectivity (CISS) Effects

A fascinating and relatively recent discovery in chemistry is the Chiral-Induced Spin Selectivity (CISS) effect. acs.org This phenomenon describes the ability of chiral molecules to act as spin filters, meaning that the efficiency of electron transport through the molecule depends on the electron's spin. nih.gov This effect has profound implications for spintronics and for understanding spin-selective processes in biology.

Emerging Research Directions and Future Prospects for 1r 1 2 Cyclopentyloxyphenyl Ethylamine

Development of Novel and Sustainable Synthetic Pathways

Traditional chemical routes for producing chiral amines are often lengthy, energy-intensive, and generate significant waste, frequently relying on unsustainable transition metal catalysts. openaccessgovernment.org The development of green and sustainable synthetic methods is a paramount objective in modern chemistry. For a molecule like (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, future research will likely focus on moving away from classical synthesis in favor of more efficient and environmentally benign alternatives such as biocatalysis and advanced asymmetric hydrogenation.

Biocatalytic Synthesis: Enzymes offer unparalleled selectivity under mild conditions, making them ideal for sustainable pharmaceutical manufacturing. nih.gov Two promising enzymatic routes for the synthesis of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine are:

Reductive Amination using Amine Dehydrogenases (AmDHs): An engineered AmDH could directly convert the prochiral ketone, 2-cyclopentyloxyacetophenone, into the target (R)-amine with high enantiomeric excess. This process uses ammonia (B1221849) as the amine source and a cofactor like NAD(P)H, which can be regenerated in situ, making it highly atom-efficient. nih.gov

Transamination using Amine Transaminases (ATAs): ω-Transaminases can catalyze the transfer of an amino group from a simple donor (like isopropylamine) to the same ketone precursor, 2-cyclopentyloxyacetophenone. acs.org Extensive protein engineering has broadened the substrate scope of ATAs to include bulky aromatic substrates, suggesting that a suitable enzyme could be developed for this specific transformation. nih.gov

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) of imines is one of the most powerful and "green" strategies for creating chiral amines. acs.org This method offers excellent atom economy with minimal byproducts. acs.org A potential pathway to (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine would involve the hydrogenation of the corresponding N-aryl or N-alkyl imine derived from 2-cyclopentyloxyacetophenone. The use of modern ruthenium or iridium complexes with finely-tuned chiral phosphine (B1218219) ligands can achieve exceptionally high enantioselectivity (>99% ee) and high turnover numbers, making the process suitable for large-scale production. capes.gov.br

| Synthetic Pathway | Key Catalyst/Enzyme | Precursor | Potential Advantages |

|---|---|---|---|

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | 2-Cyclopentyloxyacetophenone | High enantioselectivity (>99% ee), mild reaction conditions, uses ammonia, generates water as the main byproduct. hims-biocat.eunih.gov |

| Biocatalytic Transamination | Engineered ω-Transaminase (ATA) | 2-Cyclopentyloxyacetophenone | Excellent stereoselectivity, avoids costly and toxic metals, operates in aqueous media. acs.org |

| Asymmetric Hydrogenation | Chiral Ru or Ir-phosphine complex | N-protected imine of 2-cyclopentyloxyacetophenone | High efficiency and atom economy, proven industrial scalability, extremely high enantioselectivity. acs.orgcapes.gov.br |

Expansion of Catalytic Applications and Scope

Beyond its role as a synthetic intermediate, (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine itself represents a scaffold for the development of novel chiral catalysts. Chiral amines are frequently used as resolving agents, chiral auxiliaries, or as the basis for organocatalysts and ligands in asymmetric metal catalysis. wikipedia.org

Future research could explore the derivatization of the primary amine group to create new molecular tools for asymmetric synthesis. For instance, it could be transformed into:

Chiral Ligands for Transition Metals: By reacting with suitable phosphorus or nitrogen-containing compounds, the amine could be converted into a bidentate or monodentate ligand. Such ligands are instrumental in creating catalysts for reactions like asymmetric hydrogenation, allylic amination, or hydroamination, which are fundamental transformations in organic chemistry. acs.org

Organocatalysts: The amine could be incorporated into structures that act as organocatalysts. For example, it could be used to form a chiral thiourea (B124793) or a primary amine catalyst for promoting asymmetric Michael additions, Mannich reactions, or aldol (B89426) reactions.

The bulky 2-cyclopentyloxyphenyl group could provide a unique stereochemical environment, potentially leading to novel reactivity or selectivity compared to existing catalysts.

| Potential Application Area | Type of Derivative | Example Reaction | Potential Role |

|---|---|---|---|

| Asymmetric Metal Catalysis | Phosphine-Amine Ligand | Asymmetric Reduction of Ketones | Forms a chiral complex with a metal (e.g., Ru, Ir) to induce enantioselectivity. |

| Organocatalysis | Thiourea Derivative | Asymmetric Michael Addition | Activates the electrophile and organizes reactants through hydrogen bonding. |

| Organocatalysis | Primary Amine Salt | Asymmetric Aldol Reaction | Forms a nucleophilic enamine intermediate with a ketone/aldehyde. |

Advanced Spectroscopic and Analytical Techniques for Stereochemical Characterization

The precise determination of enantiomeric purity and absolute configuration is a critical requirement in the development of chiral compounds. nih.gov While traditional methods exist, advanced spectroscopic techniques offer more rapid and detailed analysis, which would be essential for developing and controlling the synthesis of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For chiral analysis, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can distinguish between enantiomers. acs.org

Using Chiral Solvating Agents (CSAs): Adding a CSA to a solution of the amine can form transient diastereomeric complexes that exhibit separate signals in the NMR spectrum, allowing for direct quantification of enantiomeric excess (ee). acs.org

Using Chiral Derivatizing Agents (CDAs): The amine can be reacted with a CDA, such as an α-fluorinated phenylacetic acid derivative, to form stable diastereomers. The resulting diastereomeric amides often show well-resolved signals in ¹H or ¹⁹F NMR, enabling accurate ee determination and, in some cases, assignment of the absolute configuration by comparing experimental and computationally predicted spectra. researchgate.netfrontiersin.org

Vibrational Circular Dichroism (VCD): VCD is a form of infrared spectroscopy that detects the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org It is exceptionally sensitive to the three-dimensional structure of a molecule. wikipedia.org The absolute configuration of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine can be unambiguously determined by comparing its experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations, typically using density functional theory (DFT). nih.govnih.gov This method is powerful because it does not require crystallization or derivatization of the analyte. nih.gov

| Technique | Principle | Information Obtained | Key Advantage |

|---|---|---|---|

| NMR with Chiral Agents | Formation of diastereomeric complexes/adducts with distinct NMR signals. acs.org | Enantiomeric excess (ee), potentially absolute configuration. frontiersin.orgacs.org | Widely accessible, provides direct quantification from signal integration. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized IR light. bruker.com | Unambiguous absolute configuration, solution-state conformation. nih.gov | Provides absolute stereochemistry without needing derivatization or crystals. |

Integration with Flow Chemistry and Automated Synthesis for Chiral Compound Production

To translate promising synthetic routes into viable manufacturing processes, modern production technologies are essential. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, scalability, and speed of discovery.

Flow Chemistry: Performing chemical reactions in continuous flow reactors rather than in traditional batch vessels can dramatically improve process control, heat and mass transfer, and safety, especially for highly exothermic or fast reactions. rsc.org An integrated, multi-step flow synthesis could be designed for (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine, telescoping several reaction steps without the need for intermediate purification. rsc.org For example, the formation of an imine from 2-cyclopentyloxyacetophenone followed immediately by its asymmetric hydrogenation in a packed-bed catalytic reactor could be a highly efficient process, yielding the final product with high purity and throughput. rsc.org

Automated Synthesis: Automated synthesis platforms, often leveraging robotics and artificial intelligence, can accelerate the discovery and optimization of reaction conditions. nih.govyoutube.com Such a system could be used to rapidly screen a wide array of catalysts (e.g., different chiral ligands for hydrogenation) or process parameters (temperature, pressure, concentration) to find the optimal conditions for synthesizing (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine. youtube.com This technology dramatically reduces the time from a synthetic idea to the production of a physical molecule for testing, accelerating the entire research and development cycle. youtube.com

| Technology | Key Benefit | Application to (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, and process control; potential for telescoped reactions. rsc.org | Enables safe, continuous, and scalable production, potentially integrating synthesis and purification steps. |

| Automated Synthesis | High-throughput screening and optimization of reaction conditions; rapid synthesis of derivatives. nih.gov | Accelerates the identification of the best synthetic route and facilitates the rapid creation of a library of related compounds for further research. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine in laboratory settings?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or resolution techniques. For chiral ethylamine derivatives, palladium-catalyzed cross-coupling or reductive amination with chiral auxiliaries (e.g., Rh-complexes) is effective . Purification via recrystallization or chiral chromatography ensures enantiomeric purity. Key steps include monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via H/C NMR .

Q. How can the enantiomeric purity of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine be accurately determined?

- Methodological Answer : Enantiomeric excess (ee) is best quantified using chiral high-performance liquid chromatography (HPLC) with cellulose-based columns or gas chromatography (GC) with chiral stationary phases. Alternatively, F NMR with chiral shift reagents (e.g., Eu(hfc)) resolves enantiomers by inducing distinct chemical shifts. Calibration with racemic and enantiopure standards is critical .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this chiral amine?

- Methodological Answer : Multinuclear NMR (H, C, DEPT-135) confirms the backbone structure and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., NH, C-O-C). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction provides absolute stereochemical confirmation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereochemical effects of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine in catalytic asymmetric reactions?

- Methodological Answer : Design comparative studies using enantiomeric pairs (R vs. S) as ligands in asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). Monitor reaction kinetics and enantioselectivity via chiral GC/HPLC. Computational modeling (DFT) predicts transition-state interactions, while X-ray crystallography of metal-ligand complexes reveals stereoelectronic effects .

Q. What methodologies are appropriate for analyzing the thermodynamic stability of this compound under varying environmental conditions?